3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile
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Overview
Description
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound that features a three-membered oxirane ring, a chlorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The nitrile group can be introduced via a subsequent reaction with a cyanating agent such as sodium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form a diol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a chlorophenyl group and a nitrile functionality.
Uniqueness
3-(3-Chlorophenyl)-3-ethyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential applications. The combination of the chlorophenyl group, oxirane ring, and nitrile group makes this compound versatile and valuable for various scientific and industrial purposes.
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-ethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(10(7-13)14-11)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 |
InChI Key |
WHPRCJPOYOQNLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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